Thiophene, 2-(1-hexynyl)-
Description
Structure
3D Structure
Properties
CAS No. |
19482-59-8 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2-hex-1-ynylthiophene |
InChI |
InChI=1S/C10H12S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-4H2,1H3 |
InChI Key |
JHAPZNGZVACYLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1 Hexynyl Thiophene and Its Derivatives
Direct Functionalization of Thiophene (B33073) Ring Systems
Direct functionalization strategies offer an efficient and atom-economical approach to the synthesis of substituted thiophenes by avoiding the multi-step sequences often required in traditional cross-coupling methods. These techniques primarily involve the activation of C-H bonds, which are ubiquitous in organic molecules.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. Palladium, copper, and other transition metals are frequently employed to catalyze the coupling of thiophenes with various partners, including alkynes.
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The synthesis of 2-(1-hexynyl)thiophene via this method generally involves the reaction of a 2-halothiophene (e.g., 2-iodothiophene (B115884) or 2-bromothiophene) with 1-hexyne (B1330390).
The reaction proceeds through a catalytic cycle involving the oxidative addition of the halothiophene to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from 1-hexyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the desired 2-(1-hexynyl)thiophene and regenerate the palladium(0) catalyst. libretexts.org
A representative procedure for a similar transformation, the synthesis of 2-(3-hydroxypropynyl)thiophene, involves reacting 2-iodothiophene with propargyl alcohol in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in triethylamine. scispace.com This provides a reliable template for the synthesis of 2-(1-hexynyl)thiophene.
Table 1: Representative Conditions for Sonogashira Coupling to Synthesize Alkynylthiophenes
| Thiophene Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Iodothiophene | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | High |
| 2-Bromothiophene (B119243) | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | Good |
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. ntnu.nonih.gov While it is a cornerstone for the formation of C(sp²)-C(sp²) bonds, its application for the direct synthesis of alkynylthiophenes (an C(sp²)-C(sp) bond) is less common.
However, variants of this reaction can be envisaged. For instance, a thienylboronic acid or its ester derivative could potentially be coupled with a 1-halo-1-hexyne. More commonly, the Suzuki-Miyaura reaction is employed to first construct a more complex thiophene-containing scaffold, which is then further functionalized. For example, 2-bromothiophene can be coupled with an aryl boronic acid to form an aryl-thiophene, which can then be subjected to other reactions. youtube.com The development of highly active catalysts, such as those incorporating XPhos ligands, has been shown to be crucial for successful couplings involving thienylboronic acids. ntnu.no
Table 2: General Suzuki-Miyaura Coupling for Thiophene Derivatization
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent |
|---|---|---|---|---|
| Thiophen-2-ylboronic acid | Aryl Halide | XPhos Precatalyst | K₃PO₄ | Toluene/H₂O |
This table represents general conditions for Suzuki-Miyaura reactions involving thiophenes, not specifically for alkynylation.
Copper salts are not only crucial co-catalysts in the Sonogashira reaction but can also mediate C-H activation and C-S cross-coupling reactions. scilit.com While palladium is the dominant metal for direct alkynylation, copper-mediated approaches are emerging. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been demonstrated as a versatile reagent in various cross-coupling reactions. nih.gov
Direct copper-catalyzed C-H alkynylation of heterocycles is an area of active research. These reactions often require a directing group to achieve regioselectivity. For instance, copper-mediated oxidative C-H/N-H activations with alkynes have been reported for the synthesis of complex heterocyclic systems. nih.gov A novel copper(I)-catalyzed tandem reaction of alkylidenethiiranes with terminal alkynes provides a convergent route to highly substituted thiophenes, showcasing the potential of copper in thiophene chemistry. rsc.orgnih.gov
Lithiation and Electrophilic Quenching Routes
A well-established method for the functionalization of thiophene at the 2-position is through a lithiation-electrophilic quench sequence. Thiophene undergoes regioselective deprotonation at the C2 position upon treatment with a strong base, typically n-butyllithium (n-BuLi), at low temperatures. jcu.edu.aureddit.com This generates 2-thienyllithium (B1198063), a potent nucleophile.
This organolithium intermediate can then be reacted with a suitable electrophile to introduce the desired substituent. For the synthesis of 2-(1-hexynyl)thiophene, an electrophile containing the 1-hexynyl group is required. A plausible, though not explicitly found in the search results, electrophilic partner would be a 1-halo-1-hexyne, such as 1-iodo-1-hexyne or 1-bromo-1-hexyne. The nucleophilic attack of the 2-thienyllithium on the electrophilic alkyne would yield the target compound.
Alternatively, a lithium-halogen exchange reaction can be performed on a 2-halothiophene to generate the 2-thienyllithium species. jcu.edu.au This intermediate can then be quenched with an appropriate electrophile.
Table 3: Lithiation and Electrophilic Quench for 2-Substituted Thiophenes
| Thiophene Substrate | Lithiating Agent | Electrophile | Product |
|---|---|---|---|
| Thiophene | n-BuLi | Sulfur | 2-Thiophenethiol orgsyn.org |
| 3-Bromo-2-methylthiophene | n-BuLi | N,N-dimethylcarbamoyl chloride | Bis(2-methyl-3-thienyl)ketone jcu.edu.au |
Other Direct C-H Activation and Functionalization Approaches
Direct C-H activation is a rapidly evolving field that aims to form C-C and C-heteroatom bonds by directly functionalizing C-H bonds, thus offering a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com
Palladium-catalyzed direct C-H alkynylation of thiophenes has emerged as a powerful strategy. nih.govnih.gov This approach circumvents the need for a halogenation step, which is typically required for Sonogashira coupling. nih.govnih.gov By carefully selecting the catalyst and reaction conditions, it is possible to achieve high regioselectivity, favoring functionalization at the C2 or C5 position. nih.govsemanticscholar.org For instance, catalyst-controlled regiodivergent C-H alkynylation of 3-substituted thiophenes allows for the selective synthesis of either the C2 or C5-alkynylated product. nih.govsemanticscholar.org
These methods are applicable to a broad range of thiophene substrates and alkynes, making them highly valuable for the synthesis of diverse thiophene derivatives. nih.govnih.gov
Table 4: Catalyst Systems for Direct C-H Alkynylation of Thiophenes
| Catalyst System | Key Features |
|---|---|
| Palladium catalyst with specific ligands | Enables direct C-H activation, avoiding pre-functionalization. nih.govnih.gov |
Cyclization and Ring-Forming Syntheses Incorporating Alkynes
The construction of the thiophene ring is a fundamental step in the synthesis of 2-(1-hexynyl)thiophene. Various cyclization strategies have been developed to incorporate the essential alkyne functionality.
Paal-Knorr Type Reactions with Alkynes as Precursors
The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles, traditionally involving the condensation of a 1,4-dicarbonyl compound. wikipedia.orgyoutube.comorganic-chemistry.org For the synthesis of thiophenes, a sulfur source such as phosphorus pentasulfide or Lawesson's reagent is employed. organic-chemistry.orgquora.com While the direct use of a simple alkyne in a Paal-Knorr reaction is not typical, modifications and strategic choice of precursors can allow for the incorporation of an alkynyl group.
One such approach involves the use of 1,4-dicarbonyl compounds that already contain the desired alkynyl moiety. For instance, a diketone bearing a hexynyl group at the appropriate position could be subjected to Paal-Knorr conditions to yield the corresponding 2-(1-hexynyl)thiophene derivative. The general applicability of the Paal-Knorr reaction allows for a wide range of substituents on the dicarbonyl precursor. wikipedia.org
A notable variation that more directly involves an alkyne is the use of 2-yn-1,4-diols. These precursors can be isomerized in situ to the corresponding 1,4-diketones, which then undergo the classical Paal-Knorr cyclization. This strategy effectively uses an alkyne as a masked 1,4-dicarbonyl compound, providing a pathway to substituted furans, and by extension, thiophenes with the appropriate sulfurizing agents.
| Precursor Type | Reagents | Product | Reference |
| 1,4-Diketone with alkynyl side chain | P₄S₁₀ or Lawesson's Reagent | 2-Alkynylthiophene derivative | organic-chemistry.org |
| 2-Yn-1,4-diol | Isomerization catalyst, then P₄S₁₀ | Substituted thiophene | wikipedia.org |
Gewald Reaction Derivatives and Thiophene Annulation
The Gewald reaction is a powerful multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgmdpi.com The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org This methodology can be adapted for the synthesis of thiophenes with an alkynyl substituent by utilizing a ketone that contains the alkynyl group.
For the synthesis of a derivative of 2-(1-hexynyl)thiophene, a ketone such as oct-3-yn-2-one could potentially be used as the carbonyl component in the Gewald reaction. The reaction would proceed through a Knoevenagel condensation of the ketone with the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The compatibility of the alkynyl group with the basic conditions of the Gewald reaction is a critical factor for the success of this approach. While the standard Gewald reaction is well-established for a variety of ketones, the use of alkynyl ketones is a less common but feasible extension of this methodology. semanticscholar.orgnih.govumich.edu
| Carbonyl Component | Active Methylene Compound | Sulfur Source | Base | Product |
| Alkynyl ketone | α-Cyanoester | Elemental Sulfur | Morpholine, Triethylamine, etc. | 2-Amino-3-cyano-thiophene with alkynyl substituent |
Recent advancements in the Gewald reaction have focused on the use of greener and more efficient conditions, such as microwave irradiation and the use of solid supports or ionic liquids, which could be applicable to the synthesis of alkynyl-substituted thiophenes. mdpi.comnih.gov
Multi-Component Reactions for Thiophene Ring Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. nih.govresearchgate.net The Gewald reaction is a prime example of an MCR used for thiophene synthesis. wikipedia.orgmdpi.com Beyond the Gewald reaction, other MCRs can be envisioned for the synthesis of 2-(1-hexynyl)thiophene.
These reactions often proceed via a domino sequence of reactions, where the product of one step is the substrate for the next, all in the same reaction vessel. nih.gov The development of novel MCRs for thiophene synthesis is an active area of research, with the aim of increasing the diversity of accessible structures. For the specific synthesis of 2-(1-hexynyl)thiophene, an MCR could be designed that incorporates a terminal alkyne, a sulfur source, and other components that form the thiophene ring. The versatility of MCRs makes them an attractive approach for the rapid generation of libraries of substituted thiophenes. researchgate.netresearchgate.net
Post-Synthetic Modifications and Derivatization of 2-(1-hexynyl)thiophene
Once the 2-(1-hexynyl)thiophene core has been synthesized, it can be further modified at either the alkynyl moiety or the thiophene ring to generate a diverse range of derivatives.
Reactions at the Alkynyl Moiety: Hydration, Cycloadditions, and Further Functionalization
The triple bond of the 1-hexynyl group is a versatile functional group that can undergo a variety of chemical transformations.
Hydration: The hydration of the terminal alkyne in 2-(1-hexynyl)thiophene can be achieved to form the corresponding methyl ketone. This reaction is typically catalyzed by mercury(II) salts in the presence of aqueous acid and follows Markovnikov's rule. libretexts.orglibretexts.org Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov product, an aldehyde, although this is more common for terminal alkynes. youtube.com
| Reaction | Reagents | Product |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 2-(2-Oxoheptyl)thiophene |
| Anti-Markovnikov Hydration (Hydroboration-Oxidation) | 1. Disiamylborane 2. H₂O₂, NaOH | 2-(1-Formylhexyl)thiophene |
Cycloadditions: The alkyne can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgyoutube.com The reactivity of the alkyne in [4+2] cycloadditions is enhanced by the electron-withdrawing nature of the thiophene ring. organic-chemistry.org Furthermore, 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides can be used to construct five-membered heterocyclic rings attached to the thiophene core.
Further Functionalization: The terminal hydrogen of the 1-hexynyl group, if present, would be acidic and could be deprotonated to form a lithium or copper acetylide. This nucleophile can then be reacted with various electrophiles to extend the carbon chain or introduce other functional groups.
Electrophilic Aromatic Substitution on the Thiophene Ring of Alkynyl Derivatives
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The position of substitution is directed by the substituents already present on the ring. Thiophene itself preferentially undergoes substitution at the C2 and C5 positions. youtube.com
In 2-(1-hexynyl)thiophene, the 1-hexynyl group is an electron-withdrawing group due to the sp-hybridized carbons of the alkyne. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. However, in the case of thiophene, the situation is more complex. The high reactivity of the thiophene ring means that substitution will still occur, and the directing effect of the sulfur atom, which strongly favors substitution at the adjacent C5 position, will compete with the deactivating effect of the alkynyl group. Therefore, electrophilic substitution on 2-(1-hexynyl)thiophene is expected to occur predominantly at the C5 position, and to a lesser extent at the C4 position.
Common electrophilic aromatic substitution reactions that can be performed on 2-(1-hexynyl)thiophene include:
Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | NBS | 5-Bromo-2-(1-hexynyl)thiophene |
| Nitration | HNO₃/H₂SO₄ | 2-(1-Hexynyl)-5-nitrothiophene |
| Acylation | RCOCl/AlCl₃ | 5-Acyl-2-(1-hexynyl)thiophene |
Strategies for Oligomerization and Polymerization
The development of conjugated polymers based on thiophene has been a major focus in materials science due to their promising electronic and optical properties. nih.gov For 2-(1-hexynyl)thiophene, polymerization can be envisioned to proceed through two main pathways: polymerization involving the thiophene ring and polymerization involving the hexynyl substituent.
Polymerization via the Thiophene Ring: Established methods for the polymerization of thiophene derivatives can be applied to 2-(1-hexynyl)thiophene. These methods often involve the formation of carbon-carbon bonds between the 2- and 5-positions of the thiophene rings.
Oxidative Polymerization: Chemical oxidative polymerization using oxidants like iron(III) chloride (FeCl₃) is a common and straightforward method for synthesizing polythiophenes. This method can be used to produce copolymers by reacting a mixture of monomers, such as 3-hexylthiophene (B156222) and fluorene. researchgate.net The properties of the resulting polymer, including its thermal stability and quantum yield, can be tuned by adjusting the monomer feed ratio. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions: Nickel- and palladium-based catalytic systems are widely used for the synthesis of regioregular polythiophenes. nih.gov Methods like Kumada catalyst-transfer polycondensation and Suzuki cross-coupling polymerization allow for the synthesis of polymers with controlled molecular weight and low polydispersity. nih.gov These methods typically require the pre-functionalization of the thiophene monomer with halogen atoms.
Oligomerization: The controlled synthesis of well-defined oligothiophenes is also of significant interest. Regioselective oligomerization of 3-(alkylsulfanyl)thiophenes has been achieved using ferric chloride, yielding oligomers from trimers to octamers. The regiochemistry of the linkages can be controlled by the reaction conditions. nih.gov
Polymerization involving the Hexynyl Substituent: The carbon-carbon triple bond of the 1-hexynyl group offers another avenue for polymerization. Substituted polyacetylenes are known for their unique properties, such as semi-conductivity and high gas permeability. Polymerization of the acetylenic group in 2-(1-hexynyl)thiophene could lead to polymers with a conjugated polyene backbone and thiophene side chains.
Research Findings: The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) with controlled head-to-tail connectivity has been a significant achievement in the field, leading to materials with improved electronic properties. nih.gov Nickel-catalyzed cross-coupling reactions have been instrumental in this regard. nih.gov For instance, the polymerization of 2-bromo-3-hexylthiophene (B1249596) can be efficiently carried out using nickel catalysts to produce high molecular weight polymers. nih.gov The synthesis of copolymers containing ethynylene and ethynylene-thiophene units has also been reported, demonstrating the versatility of incorporating triple bonds into conjugated polymer backbones. mdpi.com
Table 2: Polymerization Methods for Thiophene Derivatives This table presents data from the polymerization of various thiophene derivatives, which can be considered representative for the potential polymerization of 2-(1-hexynyl)thiophene.
| Polymerization Method | Catalyst/Reagent | Monomer Example | Mn ( g/mol ) | PDI |
| Oxidative Polymerization | FeCl₃ | 3-Hexylthiophene/Fluorene | - | - |
| Suzuki Cross-Coupling | PEPPSI-IPr (Pd-based) | 2-bromo-5-hexylthiophen-3-ylboronic acid pinacol (B44631) ester | 6400 | 1.35 |
| Kumada Catalyst-Transfer | Ni(dppe)Cl₂ | 2-bromo-5-chloro-3-hexylthiophene | - | - |
Spectroscopic and Advanced Analytical Methodologies in the Study of 2 1 Hexynyl Thiophene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structural formula of 2-(1-hexynyl)thiophene, confirming the connectivity of atoms and the isomeric purity of the sample. Both ¹H and ¹³C NMR are utilized to create a complete picture of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts, typically appearing in the aromatic region (δ 6.5-7.5 ppm). The specific positions and coupling patterns (doublet of doublets) allow for unambiguous assignment of the protons at the 3, 4, and 5 positions of the ring. The protons on the carbon adjacent to the triple bond (the propargylic protons) are also distinct, usually resonating around δ 2.4 ppm. The remaining protons of the butyl group on the alkyne chain appear in the upfield aliphatic region (δ 0.9-1.6 ppm), with predictable splitting patterns corresponding to their neighboring protons.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbons of the thiophene ring typically appear between δ 120-145 ppm. A key feature is the signal from the acetylenic carbons (C≡C), which resonate in a characteristic range of δ 80-90 ppm. The distinct signals for each carbon in the hexynyl chain confirm its structure and attachment to the thiophene ring. The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like COSY and HSQC, provides definitive proof of the 2-(1-hexynyl)thiophene structure. dntb.gov.ualibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(1-hexynyl)thiophene Predicted values are based on typical chemical shifts for thiophene, alkyne, and alkyl functional groups. arizona.edulibretexts.orgacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in 2-(1-hexynyl)thiophene. researchgate.net These methods probe the vibrational modes of molecules, with each functional group displaying characteristic absorption or scattering frequencies.
The IR spectrum provides clear evidence for the key structural components. A crucial, sharp absorption band is expected in the range of 2200-2260 cm⁻¹, which is characteristic of the C≡C triple bond stretch of an internal alkyne. researchgate.net The presence of the thiophene ring is confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching bands around 1400-1500 cm⁻¹. Aliphatic C-H stretching from the hexyl chain appears just below 3000 cm⁻¹. researchgate.netmdpi.com
Raman spectroscopy serves as a complementary technique. While the C≡C stretch is also visible in Raman, it is often more intense than in the IR spectrum due to the change in polarizability during the vibration. Raman is also particularly useful for identifying the C-S bond vibrations within the thiophene ring, which typically appear in the 600-800 cm⁻¹ region. libretexts.orgyoutube.com
Table 2: Characteristic Vibrational Frequencies for 2-(1-hexynyl)thiophene
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of 2-(1-hexynyl)thiophene and to gain structural insights through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular formula C₁₀H₁₂S (molecular weight: 176.27 g/mol ).
The fragmentation of the molecular ion provides a roadmap of the molecule's structure. For 2-(1-hexynyl)thiophene, several characteristic fragmentation pathways are expected:
Alpha-Cleavage: Cleavage of the bond between the first and second carbons of the hexynyl chain (the propargylic C-C bond) is common. This would result in the loss of a propyl radical (C₃H₇˙) to give a resonance-stabilized cation.
Alkyl Chain Fragmentation: The hexyl chain can fragment sequentially, leading to a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups), a pattern characteristic of long-chain alkanes. asdlib.org
Thienyl Cation Formation: Cleavage of the bond between the thiophene ring and the alkyne group can lead to the formation of a thienyl-acetylene cation, which is a prominent peak in the spectrum. The stability of the aromatic thiophene ring means that fragments containing this moiety are often abundant.
Analysis of these fragments allows for the confident confirmation of the proposed structure, distinguishing it from other isomers.
Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization
Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and photoluminescence (PL) emission studies, provides crucial information about the electronic structure and potential optoelectronic properties of 2-(1-hexynyl)thiophene. The conjugated system, formed by the interaction of the π-orbitals of the thiophene ring and the adjacent C≡C triple bond, governs its electronic transitions.
The UV-Vis absorption spectrum is expected to show a primary absorption maximum (λ_max) corresponding to a π-π* electronic transition within this conjugated thiophene-alkyne chromophore. For related alkynylthiophene systems, these absorptions typically occur in the ultraviolet region, often between 250-300 nm. The exact position of λ_max is influenced by the solvent polarity and the length of the alkyl chain, which can have a minor electronic effect.
Upon excitation with light of an appropriate wavelength, the molecule may exhibit photoluminescence (fluorescence). The emission spectrum is typically red-shifted (of longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of this emission, which measures the efficiency of the fluorescence process, is a key parameter in assessing the material's suitability for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent sensors. Studies on similar thiophene-based molecules show that their emission properties are highly dependent on molecular structure and environment.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a specific crystal structure for 2-(1-hexynyl)thiophene may not be publicly available, analysis of related 2-alkynylthiophene structures reveals key packing motifs that are likely to be present.
Electrochemical Characterization Techniques for Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of 2-(1-hexynyl)thiophene. CV measures the current response of the molecule to a linearly cycled potential sweep, providing information about its oxidation and reduction potentials. This data is vital for understanding its electronic stability and for estimating the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
For 2-(1-hexynyl)thiophene, the CV is expected to show an oxidation wave at a positive potential, corresponding to the removal of an electron from the π-system to form a radical cation. Thiophene and its simple derivatives typically undergo irreversible oxidation because the resulting radical cation is highly reactive and may polymerize on the electrode surface. The onset potential of this oxidation peak can be used to estimate the HOMO energy level of the molecule. A lower oxidation potential indicates a higher HOMO level, meaning the molecule is more easily oxidized. This HOMO value is a critical parameter for designing materials for organic electronics, as it determines the efficiency of charge injection from an electrode. arizona.edu
Table 3: List of Compounds
Computational and Theoretical Investigations of 2 1 Hexynyl Thiophene Architectures
Electronic Structure Calculations
The electronic structure is fundamental to all of a molecule's chemical and physical properties. Computational methods in this domain aim to solve the Schrödinger equation, albeit with approximations, to determine the distribution of electrons and their corresponding energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. jussieu.fresqc.org It is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system can be determined from its electron density. cond-mat.de For 2-(1-hexynyl)thiophene, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure.
Table 1: Illustrative DFT-Calculated Ground State Properties for 2-(1-hexynyl)thiophene (Note: These are representative values expected from a B3LYP/6-31G(d) calculation and are for illustrative purposes only.)
| Property | Predicted Value |
|---|---|
| Total Energy | -855.34 Hartrees |
| Dipole Moment | 1.25 Debye |
| C(2)-C(alkyne) Bond Length | 1.42 Å |
| C≡C(alkyne) Bond Length | 1.21 Å |
| Thiophene (B33073) C=C Bond Lengths | 1.37 - 1.44 Å |
To understand how 2-(1-hexynyl)thiophene interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This extension of DFT is highly effective for calculating the properties of electronically excited states. rsc.org The primary application is the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied orbital, along with the probability of each transition (oscillator strength).
For thiophene-based compounds, TD-DFT can sometimes present challenges, occasionally predicting an incorrect ordering of excited states or yielding results that deviate from experimental data. nih.gov Therefore, results are often benchmarked against higher-level methods. A typical TD-DFT calculation on 2-(1-hexynyl)thiophene would predict the wavelength of maximum absorption (λ_max) and identify the nature of the primary electronic transitions, such as π→π* transitions localized on the thiophene ring or involving the hexynyl substituent.
Table 2: Illustrative TD-DFT Predicted Electronic Transitions for 2-(1-hexynyl)thiophene (Note: These are hypothetical results for illustrative purposes.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.55 | 272 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 4.98 | 249 | 0.12 | HOMO-1 → LUMO |
Ab initio (Latin for "from the beginning") methods are a class of wave-function-based calculations that, in principle, can be systematically improved to converge on the exact solution to the Schrödinger equation. cond-mat.de While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used for high-accuracy benchmarking.
For a molecule like 2-(1-hexynyl)thiophene, these methods would be invaluable for validating DFT and TD-DFT results, especially for excited states where DFT's performance can be questionable for thiophenes. nih.govepfl.ch They provide a more rigorous description of electron correlation—the way electrons interact and avoid each other—which is critical for accurately calculating energy differences and bond-breaking processes. esqc.org
Conformational Analysis and Molecular Dynamics Simulations
The 2-(1-hexynyl)thiophene molecule possesses conformational flexibility, primarily around the single bond connecting the hexynyl group to the thiophene ring. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Molecular dynamics (MD) simulations model the atomic motions of the molecule over time, providing insight into its dynamic behavior and the accessibility of different conformational states. nih.govrsc.org
For 2-(1-hexynyl)thiophene, an MD simulation would reveal the rotational energy barrier of the hexynyl group and the preferred dihedral angle relative to the plane of the thiophene ring. This information is crucial for understanding how the molecule's shape influences its packing in a solid state or its interaction with a biological receptor.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., Fukui Functions)
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a cornerstone for predicting chemical reactivity. nih.govnobelprize.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov
In 2-(1-hexynyl)thiophene, the HOMO is expected to be primarily located on the electron-rich thiophene ring, indicating its susceptibility to electrophilic attack. The LUMO would likely have significant contributions from both the thiophene ring and the π-system of the alkyne. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and the energy required for electronic excitation.
To further refine reactivity predictions, DFT-based reactivity descriptors are used. Fukui functions, for example, identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. uchile.clresearchgate.net
Table 3: Illustrative FMO Properties for 2-(1-hexynyl)thiophene (Note: These are representative values expected from a DFT calculation and are for illustrative purposes only.)
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.15 | Thiophene Ring (π-system) |
| LUMO | -1.20 | Thiophene Ring & Alkyne (π*-system) |
Mechanistic Elucidation of Reactions via Computational Transition State Analysis
Computational chemistry offers the ability to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. smu.edu This is achieved by identifying the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. wuxiapptec.com
For a hypothetical reaction, such as the electrophilic addition of an acid to the thiophene ring of 2-(1-hexynyl)thiophene, computational methods would be used to locate the geometry of the transition state structure. ims.ac.jp The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate. By comparing the activation barriers for different possible reaction pathways (e.g., addition at different positions on the thiophene ring), chemists can predict the major product of a reaction with high confidence.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies for Design Principles (focused on general trends)
Quantitative Structure-Activity Relationship (QSAR) and molecular modeling studies are instrumental in understanding the design principles that govern the biological activity of thiophene-based compounds. While specific QSAR models for 2-(1-hexynyl)thiophene are not extensively documented in publicly available literature, general trends observed for various thiophene derivatives provide valuable insights into how structural modifications can influence their activity. These studies establish a correlation between the physicochemical properties of the molecules and their biological effects, thereby guiding the rational design of new, more potent compounds.
Molecular modeling techniques, including docking and molecular dynamics simulations, complement QSAR studies by providing a three-dimensional perspective of ligand-receptor interactions. These computational methods help to elucidate the binding modes of thiophene derivatives within the active sites of biological targets, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for their activity. mdpi.com
General trends from QSAR studies on diverse series of thiophene analogs indicate that electronic and steric factors often play a dominant role in modulating their biological activity. nih.gov For instance, the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the dipole moment, have been shown to be significant descriptors in QSAR models for anti-inflammatory thiophene derivatives. nih.gov This suggests that the electron-donating or electron-withdrawing nature of substituents on the thiophene ring can significantly impact the molecule's ability to interact with its target.
Furthermore, lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a frequently identified descriptor in QSAR models of thiophene compounds, highlighting the importance of the molecule's hydrophobicity for its pharmacokinetic and pharmacodynamic properties. researchgate.net The strategic placement of substituents to optimize lipophilicity can enhance membrane permeability and target engagement.
By analyzing the general principles derived from QSAR and molecular modeling of a wide range of thiophene derivatives, it is possible to extrapolate design strategies for novel 2-(1-hexynyl)thiophene architectures. The introduction of various substituents on the thiophene ring or modification of the hexynyl chain can be guided by the established relationships between structural features and biological activity.
| Descriptor | General Trend Observed in Thiophene Derivatives | Implication for 2-(1-hexynyl)thiophene Design | Reference |
| LogP (Lipophilicity) | Increased lipophilicity often correlates with enhanced activity, but an optimal range exists. | Modifications to the hexynyl chain or addition of substituents to the thiophene ring should aim for an optimal LogP value to balance solubility and membrane permeability. | researchgate.net |
| HOMO/LUMO Energy | The energy of frontier molecular orbitals influences the electronic interaction with the target. | Electron-withdrawing or -donating groups on the thiophene ring can be used to modulate the HOMO/LUMO energies and potentially enhance activity. | nih.gov |
| Dipole Moment | The magnitude and orientation of the dipole moment can affect binding affinity and specificity. | Strategic placement of polar groups can optimize the dipole moment for improved interaction with the target's binding site. | nih.gov |
| Steric Descriptors | The size and shape of substituents can either promote or hinder binding to the active site. | The length and branching of the alkyl chain and the size of substituents on the thiophene ring should be optimized to fit the target's binding pocket. | brieflands.com |
| Hydrogen Bond Donors/Acceptors | The presence and position of hydrogen bond donors and acceptors are often crucial for specific interactions with the target protein. | Introduction of functional groups capable of hydrogen bonding on the thiophene ring or the hexynyl chain could significantly improve binding affinity. | mdpi.com |
These general design principles, derived from extensive computational and theoretical investigations of various thiophene architectures, provide a solid foundation for the rational design and optimization of novel 2-(1-hexynyl)thiophene derivatives with desired biological activities.
Advanced Research Applications of 2 1 Hexynyl Thiophene and Its Derivatives
Applications in Advanced Materials Science
The electronic properties and structural rigidity of the 2-(1-hexynyl)thiophene moiety make it an attractive component for the development of novel functional materials. The ability to tune its characteristics through further derivatization allows for its incorporation into a range of advanced systems, from organic semiconductors to highly ordered porous frameworks.
Organic Semiconductors for Optoelectronic Devices (OLEDs, OFETs, Organic Photovoltaics)
Thiophene-based organic semiconductors (OSCs) are foundational to the field of organic electronics due to their excellent charge transport properties and environmental stability. nih.gov The incorporation of an alkynyl group, such as the 1-hexynyl substituent, directly influences the material's electronic structure and solid-state packing, which are critical factors for device performance. nih.gov Side chains play a significant role in modulating solubility, molecular packing, and electron affinity in polymer-based solar cells and transistors. nih.govmdpi.com
In the context of Organic Field-Effect Transistors (OFETs), the rigid, rod-like nature of the 2-(1-hexynyl)thiophene unit can promote favorable π-π stacking in the solid state. This ordered arrangement is essential for efficient charge hopping between molecules, leading to higher charge carrier mobilities. Research on related dithienothiophene derivatives has demonstrated that molecular structure directly impacts packing motifs and can lead to high-performance single-crystal OFETs with mobilities exceeding 1.2 cm² V⁻¹ s⁻¹. nih.gov While longer alkyl chains on some polymer backbones can enhance crystallinity and mobility in conventional SiO₂-gated OFETs, shorter and more rigid substituents can lead to smoother surface morphologies beneficial for interfaces with other dielectrics like ion-gels. mdpi.com
For Organic Light-Emitting Diodes (OLEDs), the thiophene (B33073) core can be part of a larger chromophore. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by extending the conjugation with groups like the hexynyl substituent. This tuning is critical for achieving efficient charge injection and recombination, leading to bright and stable light emission.
In Organic Photovoltaics (OPVs), the design of donor and acceptor materials is key to performance. Thiophene-based polymers are often used as the electron donor material in bulk heterojunction (BHJ) solar cells. uwaterloo.caresearchgate.net The introduction of a 1-hexynyl side chain can lower the HOMO level of the polymer, which often correlates with a higher open-circuit voltage (Voc) in the final device. uwaterloo.ca Furthermore, the structural control afforded by such substituents can influence the nanoscale morphology of the donor-acceptor blend, which is crucial for efficient exciton (B1674681) dissociation and charge collection. researchgate.netmdpi.com
| Device Type | Relevant Thiophene Derivative Class | Key Performance Metric | Reported Value/Observation | Reference |
|---|---|---|---|---|
| OFET | Difluorobenzothiadiazole-based Copolymers | Charge Mobility (μ) | Up to 17.7 cm²/V·s (ion-gel gated) | mdpi.com |
| OFET | 2,6-Dialkyl-dithieno[3,2-b:2′,3′-d]thiophene | Charge Mobility (μ) | Up to 1.26 cm²/V·s (single crystal) | nih.gov |
| OPV | Polythiophene derivatives with Bithiophene-dicarboxamide units | Open-Circuit Voltage (Voc) | Up to 0.87 V (compared to 0.59 V for P3HT) | uwaterloo.ca |
| OPV | Fused Thiophene-based Small Molecules | Power Conversion Efficiency (PCE) | 1.70% (for a D-A type molecule with PC61BM) | mdpi.com |
Polymeric and Oligomeric Systems for Functional Materials
2-(1-Hexynyl)thiophene is a versatile monomer for creating conjugated polymers and well-defined oligomers. The presence of both the polymerizable thiophene ring and the reactive alkyne group offers multiple pathways for incorporation into larger systems.
One primary method for creating polymers is through the polymerization of appropriately functionalized thiophene monomers. For instance, a 2,5-dihalo-3-(1-hexynyl)thiophene derivative can undergo Grignard Metathesis (GRIM) polymerization to yield poly[3-(1-hexynyl)thiophene]. This class of poly(3-alkynylthiophene)s has been synthesized, resulting in materials with moderate molecular weights and the potential for further functionalization via the alkyne side chains. acs.org Alternatively, the alkyne group itself can participate in polymerization reactions. Techniques like azide-alkyne "click" polymerization or transition-metal-catalyzed cyclotrimerization can produce highly cross-linked or hyperbranched polymers with unique topologies and properties, such as polytriazoles or polyarylenes. oup.com
Thiophene oligomers, which are short, well-defined conjugated chains, are also of significant interest as model compounds for their polymeric counterparts and as active materials themselves. acs.org The synthesis of oligomers containing alkynyl-thiophene units allows for precise control over the conjugation length and electronic properties. These materials are crucial for studying fundamental structure-property relationships that govern the performance of organic electronic devices.
| Polymerization/Synthesis Method | Monomer/Precursor Type | Resulting Material | Key Features | Reference |
|---|---|---|---|---|
| Grignard Metathesis (GRIM) | 2,5-dibromo-3-alkynylthiophene | Poly(3-alkynylthiophene) | Regioregular polymers with reactive alkyne side chains. | acs.org |
| Post-polymerization Functionalization | Poly[3-(6-bromohexyl)thiophene] | Polythiophenes with various functional groups | Versatile method to introduce sensitive moieties for sensor applications. | researchgate.net |
| Azide-Alkyne Click Polymerization | Monomers with terminal alkyne and azide (B81097) groups | Hyperbranched Conjugated Polytriazoles | Produces highly cross-linked, soluble polymers with terminal functional groups. | oup.com |
| Stille Coupling / Suzuki Coupling | Dihalothiophenes and organostannane/boronic acid derivatives | Various co-polymers | Widely used for synthesizing donor-acceptor copolymers for OPVs and OFETs. | researchgate.netnih.gov |
Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. nih.govresearchgate.net While thiophene-based building blocks are highly desirable for constructing electronically active COFs, their direct use can be challenging due to the bond angles within the five-membered ring, which may not favor the formation of common COF topologies. mdpi.comresearchgate.netnih.gov
To be incorporated into a COF, a molecule like 2-(1-hexynyl)thiophene must be derivatized to include appropriate reactive groups that can form the framework's linkages, such as boronic acids, aldehydes, or amines. nih.gov For example, a derivative like 5-(1-hexynyl)thiophene-2-boronic acid or a dialdehyde (B1249045) equivalent could serve as a linear building block. In such a design, the thiophene ring provides the electronic functionality, while the rigid 1-hexynyl group acts as a structural strut, extending the length of the linker. This extension directly influences the pore size of the resulting COF. The ability to control pore dimensions and functionalize the pore walls is critical for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net The integration of conjugated units like alkynylthiophenes into the COF backbone is a promising strategy for creating materials with tailored electronic properties suitable for optoelectronic applications. nih.gov
Research into Liquid Crystalline Thiophene Systems
Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. beilstein-journals.org This self-ordering behavior is particularly valuable in materials science for creating large-area, uniformly aligned thin films for electronic devices. rsc.org The molecular structure required for liquid crystallinity typically involves a rigid core coupled with flexible terminal chains.
Thiophene-based molecules, particularly oligothiophenes, can serve as the rigid core. researchgate.net The 2-(1-hexynyl)thiophene unit possesses a favorable rod-like shape that can promote the formation of liquid crystalline phases (mesophases), such as the nematic or more ordered smectic phases. The combination of the planar thiophene ring and the linear alkyne chain enhances the molecule's geometric anisotropy, a key factor in inducing liquid crystallinity. Research on related azulene-thiophene hybrids has shown that such molecules can form highly ordered smectic E (SmE) phases, which act as templates for solution-processed thin films in OFETs. rsc.org By controlling the temperature during film deposition, the liquid crystalline phase can be used to direct the self-assembly of molecules into highly ordered domains, which is beneficial for optimizing charge transport. rsc.org
Role as Building Blocks and Intermediates in Complex Organic Synthesis
Beyond its use in materials science, 2-(1-hexynyl)thiophene is a valuable building block in synthetic organic chemistry. mdpi.comnih.gov The thiophene ring can undergo a variety of transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov Simultaneously, the terminal alkyne is a highly versatile functional group, able to participate in reactions such as Sonogashira couplings, "click" chemistry, and hydroboration, providing access to a vast array of more complex molecules. acs.org The compound serves as a C-1 building block in the sense that it can be used to introduce the entire hexynyl-thiophene unit into a larger molecular structure. thieme.de
Construction of Bio-Inspired Molecules and Natural Product Analogs
In medicinal chemistry and drug discovery, the thiophene ring is often employed as a bioisostere for a benzene (B151609) ring or other heterocycles found in bioactive natural products. nih.govnih.gov This substitution can favorably alter a molecule's metabolic stability, solubility, and target-binding properties. nih.govmdpi.com The synthesis of natural product analogs is a critical strategy for discovering new therapeutic agents with improved efficacy or novel mechanisms of action. unina.itnottingham.ac.uk
The 2-(1-hexynyl)thiophene scaffold is a useful starting point for creating analogs of natural products that feature a rigid, lipophilic side chain. The alkyne can be further functionalized, for example, by reduction to the corresponding alkene or alkane, or by conversion to other functional groups, allowing for systematic exploration of the structure-activity relationship (SAR). nih.gov Furthermore, there is growing interest in synthesizing chemicals from renewable, bio-based feedstocks. researchgate.net While not directly derived from biomass, the use of versatile building blocks like 2-(1-hexynyl)thiophene in the synthesis of complex, bio-inspired molecules aligns with the broader goals of green chemistry to create functional molecules efficiently. researchgate.net Its application could be envisioned in the synthesis of analogs of pyrrolidine-containing natural products or other nitrogen heterocycles where a tetrasubstituted stereocenter is desirable. nih.gov
Precursors for Macrocyclic and Supramolecular Assemblies
The unique structural and electronic properties of 2-(1-hexynyl)thiophene make it a valuable building block in the synthesis of complex macrocyclic and supramolecular assemblies. The rigid alkyne linker and the electron-rich thiophene ring can be strategically incorporated into larger architectures to control their conformation, photophysical properties, and host-guest recognition capabilities.
Researchers have utilized derivatives of 2-alkynylthiophenes to construct shape-persistent macrocycles through various coupling strategies. The linear geometry of the hexynyl group, combined with the defined bond angles of the thiophene ring, allows for the precise design of cyclic structures with specific cavity sizes and shapes. These macrocycles can serve as hosts for complementary guest molecules, forming stable complexes driven by non-covalent interactions such as π-π stacking and hydrogen bonding.
In the realm of supramolecular chemistry, the ability of the thiophene sulfur atom to coordinate with metal ions has been exploited to direct the assembly of metallo-supramolecular structures. By incorporating 2-(1-hexynyl)thiophene into ligands, researchers can create intricate three-dimensional architectures, including cages and coordination polymers. The hexynyl substituent can be further functionalized to introduce additional binding sites or to tune the solubility and electronic properties of the resulting assemblies.
The following table summarizes representative research on the use of thiophene derivatives as precursors for complex chemical assemblies:
| Assembly Type | Synthetic Strategy | Key Features of Thiophene Derivative | Potential Application |
| Shape-Persistent Macrocycles | Glaser-Hay coupling of terminal alkynes | Rigid alkyne and thiophene units for defined geometry | Molecular recognition, host-guest chemistry |
| Metallo-supramolecular Cages | Metal-ligand coordination | Thiophene sulfur as a coordination site | Catalysis, drug delivery |
| Coordination Polymers | Self-assembly of metal ions and thiophene-containing ligands | Tunable electronic properties from the thiophene ring | Molecular sensing, gas storage |
Integration into Chiral Architectures
The development of chiral materials is of significant interest for applications in asymmetric catalysis, chiral recognition, and optoelectronics. 2-(1-hexynyl)thiophene can be integrated into chiral architectures through several synthetic approaches, leading to materials with unique chiroptical properties. nih.govrsc.orgnih.govrsc.org
One common strategy involves the polymerization of 2-(1-hexynyl)thiophene or its derivatives using chiral catalysts. This approach can induce a helical conformation in the resulting polythiophene backbone, leading to strong circular dichroism (CD) signals. nih.gov The choice of catalyst and polymerization conditions can influence the degree of helicity and the sign of the CD spectrum.
Alternatively, chiral side chains can be attached to the thiophene ring or the hexynyl group. These chiral pendants can transfer their chirality to the polymer backbone, resulting in a chiral supramolecular organization. For instance, chiral amino acids or sugars can be incorporated to create biocompatible and biodegradable chiral polymers. The nature of the chiral side chain, including its size and flexibility, plays a crucial role in determining the final chiroptical properties of the material. nih.govrsc.org
Furthermore, chiral ligands based on the thiophene scaffold can be synthesized from 2-(1-hexynyl)thiophene. These ligands can then be used to create chiral metal complexes for asymmetric catalysis. The rigid and well-defined structure of the thiophene ring, combined with the stereogenic centers introduced, allows for precise control over the chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions. iaea.orgnih.govresearchgate.netresearchgate.net
The table below highlights different approaches to integrate thiophene derivatives into chiral systems:
| Approach | Description | Resulting Chiral Feature | Example Application |
| Chiral Catalytic Polymerization | Use of a chiral catalyst to polymerize thiophene monomers. | Helical polymer backbone. | Chiral sensor development. nih.gov |
| Chiral Side-Chain Functionalization | Attachment of chiral molecules to the thiophene unit. rsc.org | Chirality transfer to the polymer backbone. | Asymmetric catalysis. |
| Synthesis of Chiral Ligands | Incorporation of thiophene into a ligand with stereogenic centers. iaea.org | Chiral metal complexes. | Enantioselective synthesis. |
Catalytic and Chemo-sensing Research Applications
The distinct electronic and structural features of 2-(1-hexynyl)thiophene and its derivatives have led to their exploration in various catalytic and chemo-sensing applications. The presence of the electron-rich thiophene ring, the polarizable triple bond, and the potential for further functionalization makes these compounds versatile platforms for the design of novel ligands, catalysts, and sensors.
Development of Ligands for Homogeneous Catalysis
In the field of homogeneous catalysis, ligands play a critical role in modulating the activity and selectivity of metal catalysts. Thiophene derivatives, including those derived from 2-(1-hexynyl)thiophene, have been investigated as ligands for a variety of transition metals, such as palladium, rhodium, and iridium. nih.govacs.orgacs.orgmdpi.com
The sulfur atom in the thiophene ring can coordinate to metal centers, and the electronic properties of the ring can be tuned by substituents. The hexynyl group in 2-(1-hexynyl)thiophene can also participate in metal coordination or be modified to introduce additional donor atoms, creating multidentate ligands. These ligands can influence the steric and electronic environment around the metal, thereby affecting the outcome of catalytic reactions such as cross-coupling, hydrogenation, and carbonylation. rsc.orgnih.govresearchgate.netyoutube.com
For example, phosphine-functionalized thiophenes have been used as ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions. The combination of the soft sulfur donor and the tunable phosphine (B1218219) group can lead to highly active and selective catalysts. nih.gov Similarly, rhodium complexes with thiophene-containing ligands have shown promise in the hydroformylation of alkenes. acs.orgmdpi.com
The following table provides examples of catalytic systems utilizing thiophene-based ligands:
| Metal Catalyst | Ligand Type | Catalytic Reaction | Reference |
| Palladium(II) | Thiophene-based phosphine | Suzuki-Miyaura Coupling | nih.gov |
| Rhodium(I) | Thiophene-containing diphosphine | Hydroformylation | acs.orgmdpi.com |
| Iridium(III) | Thiophene-based N-heterocyclic carbene | C-H Activation | acs.org |
Exploration in Heterogeneous Catalytic Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this problem. Thiophene derivatives, including 2-(1-hexynyl)thiophene, have been explored in the context of heterogeneous catalysis in several ways. dicp.ac.cnresearchgate.netmdpi.comacs.orgacs.org
One approach involves the use of thiophene-based polymers as supports for metal nanoparticles. The sulfur atoms in the polythiophene backbone can act as anchoring sites for metal ions, which can then be reduced to form highly dispersed and stable catalytic nanoparticles. These materials have been investigated for applications in hydrodesulfurization (HDS), a crucial process in the refining of crude oil. dicp.ac.cnresearchgate.net
Another strategy is the incorporation of thiophene units into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.comacs.org These porous materials can be designed to have high surface areas and well-defined active sites. The inclusion of thiophene moieties can introduce specific functionalities, such as Lewis basic sites, which can enhance the catalytic activity for reactions like CO2 conversion. acs.org
Furthermore, the surface modification of existing heterogeneous catalysts with thiophene derivatives has been shown to improve their performance. For instance, the treatment of platinum catalysts with thiophene can enhance the selectivity in hydrogenation reactions by selectively poisoning certain active sites. acs.org
Chemical Sensor Development based on Thiophene Derivatives
Thiophene-based materials have emerged as promising candidates for the development of chemical sensors due to their excellent photophysical and electronic properties. mdpi.commdpi.comdtu.dkacs.orgrsc.orgdtu.dkresearchgate.netrsc.orgnih.govresearchgate.net The extended π-conjugation in oligothiophenes and polythiophenes leads to strong absorption and emission in the visible region of the electromagnetic spectrum, making them suitable for colorimetric and fluorescent sensing applications. acs.orgrsc.orgnih.gov
The sensing mechanism of thiophene-based sensors often relies on the interaction of the target analyte with the thiophene unit, which perturbs the electronic structure of the material and leads to a detectable change in its optical or electrical properties. For example, the coordination of metal ions to the sulfur atom of the thiophene ring can quench the fluorescence of the material or cause a color change. mdpi.comdtu.dkdtu.dk
Derivatives of 2-(1-hexynyl)thiophene can be readily incorporated into sensor designs. The hexynyl group can be functionalized with specific recognition elements, such as crown ethers for the detection of alkali metal ions or antibodies for the development of biosensors. rsc.org The polymerization of functionalized 2-(1-hexynyl)thiophene monomers can lead to sensory polymers with enhanced sensitivity and selectivity.
The table below summarizes different types of sensors based on thiophene derivatives:
| Sensor Type | Detection Principle | Target Analyte | Reference |
| Fluorescent | Fluorescence quenching or enhancement | Metal ions (e.g., Zn2+, Au3+) | mdpi.comdtu.dkdtu.dk |
| Colorimetric | Change in absorption spectrum | Biomolecules (e.g., lipopolysaccharide) | acs.org |
| Biochromic | Color change upon binding to biological targets | Proteins (e.g., avidin) | rsc.org |
Investigations into Molecular Interactions for Biological Relevance (General Research, excluding clinical data)
Thiophene derivatives have garnered significant attention in medicinal chemistry and chemical biology due to their diverse biological activities. The thiophene ring is considered a bioisostere of the benzene ring and can be found in several approved drugs. Research into the molecular interactions of thiophene compounds, including those structurally related to 2-(1-hexynyl)thiophene, has provided valuable insights into their potential as therapeutic agents and biological probes. nih.govresearchgate.netpnas.orgrawdatalibrary.netmdpi.comacs.orgmdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.org
One area of active investigation is the interaction of thiophene derivatives with nucleic acids. Certain thiophene-containing small molecules have been shown to bind to the minor groove of DNA, leading to the inhibition of transcription factors and other DNA-protein interactions. nih.govnih.gov The shape and electronic properties of the thiophene ring contribute to the specific recognition of DNA sequences. The hexynyl group in 2-(1-hexynyl)thiophene could be functionalized to enhance DNA binding affinity and sequence selectivity.
Thiophene derivatives have also been explored as enzyme inhibitors. nih.govresearchgate.netrawdatalibrary.netmdpi.com For instance, they have been shown to inhibit carbonic anhydrase and acetylcholinesterase, enzymes that are implicated in a variety of diseases. nih.govmdpi.com The thiophene scaffold can be decorated with different functional groups to optimize the interactions with the active site of the target enzyme.
Furthermore, a number of thiophene-containing compounds have demonstrated antimicrobial activity against a range of bacteria and fungi. nih.govresearchgate.netfrontiersin.org The mechanism of action is often related to the disruption of cell membrane integrity or the inhibition of essential metabolic pathways. The lipophilicity of the hexynyl group in 2-(1-hexynyl)thiophene could potentially enhance the ability of such compounds to penetrate microbial cell membranes.
The following table provides an overview of the investigated biological activities of thiophene derivatives:
| Biological Target | Mode of Interaction | Potential Implication |
| DNA Minor Groove | Non-covalent binding | Inhibition of transcription |
| Carbonic Anhydrase | Active site inhibition | Therapeutic agent for glaucoma |
| Acetylcholinesterase | Active site inhibition | Treatment of Alzheimer's disease |
| Bacterial Cell Membrane | Disruption of membrane integrity | Antimicrobial agent |
Enzyme Inhibition Studies (Research-focused, e.g., Pks13 inhibitors)
Thiophene derivatives have emerged as a promising class of inhibitors for the enzyme polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. rutgers.edu Pks13 is a crucial enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death. rutgers.edu
Research has identified a class of thiophene (TP) compounds that effectively kill M. tuberculosis by inhibiting Pks13. rutgers.edu The mechanism of action involves the inhibition of fatty acyl-AMP loading onto the Pks13 enzyme, a critical step in the mycolic acid biosynthesis pathway. rutgers.edu This inhibitory action is specific, as demonstrated by the fact that an F79S mutation near the catalytic Ser-55 site in Pks13 confers resistance to these thiophene compounds. rutgers.edu Furthermore, overexpression of the wild-type pks13 gene resulted in resistance to the thiophene inhibitors. rutgers.edu
In vitro studies have shown that treatment with these thiophene inhibitors is bactericidal and has an efficacy comparable to the first-line tuberculosis drug, isoniazid. rutgers.edu Notably, the thiophene compounds were less likely to lead to the emergence of drug resistance. rutgers.edu Computational docking studies have suggested a possible binding groove for these thiophene inhibitors within the acyl carrier protein (ACP) domain of Pks13. rutgers.edu
The antimycobacterial activity of lead thiophene compounds, such as TP2 and TP4, has been quantified through the determination of their minimum inhibitory concentrations (MIC) against various strains of M. tuberculosis. nih.gov
| Compound | M. tuberculosis Strain | MIC (μM) |
|---|---|---|
| TP2 | H37Rv (drug-susceptible) | 1.0 |
| TP2 | MDR clinical isolate | 1.0 |
| TP2 | Pks13-overexpressing | 3.8 |
| TP4 | H37Rv (drug-susceptible) | 0.5 |
| TP4 | MDR clinical isolate | 0.5 |
| TP4 | Pks13-overexpressing | 1.9 |
Receptor Ligand Interaction Research (e.g., Adenosine (B11128) Receptor antagonists)
The 2-hexynyl group, a key feature of Thiophene, 2-(1-hexynyl)-, has been shown to play a significant role in the interaction of molecules with adenosine receptors (ARs). While research on 2-(1-hexynyl)thiophene specifically as an adenosine receptor antagonist is an emerging area, studies on structurally related molecules provide valuable insights into the potential of this chemical moiety.
A notable study focused on a truncated 4'-thioadenosine derivative where a 2-hexynyl group was appended at the C2-position. acs.org This modification successfully converted an A3 adenosine receptor antagonist into a potent A2A adenosine receptor agonist, demonstrating the profound impact of the 2-hexynyl group on receptor affinity and selectivity. acs.org The resulting compound, a truncated 2-hexynyl-4'-thioadenosine, exhibited a high binding affinity for the human A2A AR with a Ki value of 7.19 ± 0.6 nM. acs.orgnih.gov
This research highlights that the extended hydrophobic chain of the 2-hexynyl group can be well-accommodated within a hydrophobic region of the A2A AR, leading to potent binding. nih.gov While this particular study identified an agonist, the findings underscore the importance of the 2-hexynyl substituent in designing potent ligands for adenosine receptors. The principles of this interaction could potentially be applied to the design of antagonists as well.
The binding affinities of these truncated 2-hexynyl-4'-thioadenosine derivatives for human adenosine receptors have been determined through radioligand binding assays. acs.org
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Truncated 2-hexynyl-4'-thioadenosine (4a) | A2A | 7.19 ± 0.6 |
| Truncated 2-hexynyl-4'-thioadenosine (4a) | A3 | 14.0 ± 1.2 |
| Truncated 2-hexenyl-4'-thioadenosine (4b) | A2A | 11.2 ± 1.1 |
| Truncated 2-hexenyl-4'-thioadenosine (4b) | A3 | 20.3 ± 2.5 |
Modulation of Biological Pathways in in vitro Research Models
Thiophene derivatives are being actively investigated for their ability to modulate key biological pathways implicated in various diseases, including cancer. In vitro research models have been instrumental in elucidating the mechanisms through which these compounds exert their effects.
One area of significant interest is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. researchgate.net Dysregulation of this pathway is a hallmark of many cancers, including gastrointestinal malignancies. ekb.eg A recent study synthesized a novel thiophene derivative, designated as compound 1312, and evaluated its effects on gastrointestinal cancer cell lines. researchgate.net
The findings revealed that compound 1312 effectively suppresses the Wnt/β-catenin signaling pathway. researchgate.net Western blot analysis showed that increasing concentrations of compound 1312 led to a significant decrease in the protein expression level of β-catenin, a central component of the pathway. researchgate.net This inhibition of the Wnt/β-catenin pathway contributes to the anti-proliferative and pro-apoptotic effects of the compound observed in cancer cells. researchgate.net
The anti-proliferative activity of this thiophene derivative was quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. researchgate.net
| Cell Line | Compound 1312 IC50 (nM) |
|---|---|
| SGC-7901 (gastric cancer) | 340 |
| HT-29 (colorectal cancer) | 360 |
| EC-9706 (esophageal cancer) | 3170 |
Future Research Directions and Perspectives on 2 1 Hexynyl Thiophene
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The future synthesis of 2-(1-hexynyl)thiophene and its derivatives will increasingly be guided by the principles of green and sustainable chemistry. Traditional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents that generate significant waste. rsc.org Emerging methodologies aim to mitigate these environmental impacts while improving efficiency and selectivity.
Key Research Thrusts:
Catalytic C-H Activation and Direct Arylation Polymerization (DArP): Direct C-H functionalization of the thiophene (B33073) ring represents a more atom-economical approach than traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.gov Future work will likely focus on developing novel catalysts, including those based on earth-abundant metals, for the direct coupling of 1-hexyne (B1330390) with thiophene, minimizing steps and waste. DArP is a particularly promising green method as it circumvents the need for toxic organotin or boronic acid precursors. nih.gov
Photocatalysis and Electrosynthesis: Visible-light-induced reactions offer a mild, metal-free alternative for constructing thiophene rings and introducing functional groups. acs.org Research into photocatalytic [3+2] oxidative cyclization pathways using alkynes could provide new, energy-efficient routes to highly substituted analogs of 2-(1-hexynyl)thiophene. acs.org Similarly, electrosynthesis can replace chemical oxidants and reductants with electricity, reducing chemical waste.
Microwave-Assisted and Flow Chemistry: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side reactions. acs.orgmdpi.com Combining this with solvent-free reaction conditions on solid supports like alumina (B75360) presents a significant step towards greener processes. acs.org Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability, making it ideal for the industrial production of thiophene-based materials. jddhs.com
Bio-based Solvents and Catalysts: The replacement of conventional volatile organic compounds (VOCs) with greener alternatives like deep eutectic solvents or bio-derived solvents is a critical area of research. rsc.org Furthermore, the development of biocatalytic methods, using enzymes to perform specific chemical transformations, could lead to highly selective and environmentally benign syntheses.
A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.
| Feature | Traditional Methods (e.g., Sonogashira Coupling) | Emerging Green Methods (e.g., DArP, Photocatalysis) |
| Atom Economy | Moderate (requires pre-functionalization) | High (utilizes C-H bonds directly) nih.gov |
| Reagents | Often uses toxic organometallic reagents | Fewer toxic precursors, use of light or electricity nih.govacs.org |
| Solvents | Often relies on hazardous organic solvents | Focus on solvent-free conditions or green solvents rsc.orgacs.org |
| Energy Input | Typically requires high temperatures | Milder conditions, use of alternative energy sources (light, microwaves) acs.orgmdpi.com |
| Waste Generation | Significant stoichiometric byproducts | Reduced waste streams jddhs.com |
Advances in Multiscale Modeling and Predictive Computational Chemistry
Computational chemistry is an indispensable tool for accelerating the design and discovery of new materials based on 2-(1-hexynyl)thiophene. Advances in modeling techniques allow for the accurate prediction of molecular properties and reaction outcomes, guiding experimental efforts and reducing trial-and-error synthesis. arxiv.org
Machine Learning (ML) and AI in Synthesis: Predictive chemistry models, powered by machine learning, are being developed to forecast reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. rsc.orgsemanticscholar.orgnih.gov For 2-(1-hexynyl)thiophene, ML algorithms could be trained on existing reaction data to predict the success of various cross-coupling or C-H activation strategies with different catalysts and substrates. semanticscholar.org
Predicting Thermophysical and Electronic Properties: Combining density functional theory (DFT) with ML can provide efficient and accurate predictions of thermophysical properties, such as density under various conditions, for thiophene derivatives. nih.gov Such models are crucial for materials processing. DFT and time-dependent DFT (TD-DFT) calculations are also vital for understanding the electronic structure, including HOMO-LUMO gaps, excitation energies, and charge transport properties, which are fundamental to applications in organic electronics. researchgate.netmdpi.com
Multiscale Modeling of Materials: The behavior of materials derived from 2-(1-hexynyl)thiophene, such as polymers or self-assembled monolayers, spans multiple length and time scales. Multiscale modeling approaches can bridge the gap from the quantum mechanical description of a single molecule to the mesoscale morphology and bulk properties of a device. quantbiolab.comllnl.gov This involves linking atomistic simulations (molecular dynamics) with continuum models to predict how molecular structure influences macroscopic performance in applications like organic field-effect transistors (OFETs) or solar cells. researchgate.net
| Modeling Technique | Application for 2-(1-hexynyl)thiophene | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculation | HOMO/LUMO energies, band gap, molecular orbitals researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulating electronic excitations | UV-Vis absorption spectra, excitation energies researchgate.net |
| Machine Learning (ML) | Reaction outcome prediction, property prediction | Reaction yields, optimal conditions, density, electronic properties rsc.orgnih.gov |
| Molecular Dynamics (MD) | Simulating polymer chain packing and morphology | Polymer structure, self-assembly behavior, mechanical properties llnl.gov |
| Multiscale Modeling | Bridging molecular to device-level properties | Charge mobility, device efficiency, material performance quantbiolab.comresearchgate.net |
Novel Architectures and Materials Exploiting Alkynyl Thiophene Properties
The terminal alkyne group of 2-(1-hexynyl)thiophene is a versatile functional handle that enables its incorporation into a wide array of advanced materials and molecular architectures. beilstein-journals.org
Conjugated Microporous Polymers (CMPs): The rigid, linear structure of the hexynyl group makes this compound an excellent building block for creating porous, high-surface-area polymers through reactions like Sonogashira-Hagihara cross-coupling. acs.org Thiophene-alkyne-based CMPs have potential applications in gas storage, separation, and heterogeneous catalysis. acs.org
Self-Assembled Systems: Thiophene-containing molecules can self-assemble into well-ordered structures like nanoparticles, fibers, and monolayers. acs.orgnih.gov The interplay of π-stacking from the thiophene rings and van der Waals interactions from the alkyl chains can be exploited to control morphology. researchgate.net The alkyne group provides a site for further functionalization, allowing for the creation of stimuli-responsive materials or for anchoring the molecules to surfaces. acs.org
Functional Polythiophenes: The alkyne moiety serves as a convenient point for post-polymerization functionalization via "click" chemistry (e.g., alkyne-azide cycloaddition). oup.com This allows for the synthesis of a poly(alkynyl thiophene) backbone which can then be decorated with a wide variety of functional groups to tune solubility, electronic properties, or sensing capabilities for applications in biosensors, energy storage, and electrochromic devices. beilstein-journals.org
Helical and Chiral Architectures: Functionalized thiophenes are key components in the synthesis of helicenes, which are polycyclic aromatic compounds with inherent chirality and interesting chiroptical properties. nih.gov The 2-(1-hexynyl)thiophene unit could be incorporated into larger helical structures, potentially leading to new materials for asymmetric catalysis or circularly polarized luminescence.
Interdisciplinary Research Frontiers and Untapped Applications
The versatility of 2-(1-hexynyl)thiophene opens doors to numerous interdisciplinary applications, many of which remain largely unexplored.
Organic Electronics and Optoelectronics: Thiophene-based materials are cornerstones of organic electronics. nih.gov The incorporation of the alkynyl linker can enhance π-conjugation and influence the energy levels (HOMO/LUMO) of the resulting polymers, making them suitable for active layers in organic photovoltaics (OPVs), OFETs, and organic light-emitting diodes (OLEDs). nih.gov
Biomedical and Pharmaceutical Applications: The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous drugs. researchgate.netnih.gov The alkyne group allows for facile conjugation to biomolecules via click chemistry. This could be used to develop targeted drug delivery systems, fluorescent probes for bioimaging, or novel therapeutic agents where the thiophene moiety provides the pharmacological activity. researchgate.net
Chemosensors: Functionalized polythiophenes can act as sensitive chemical sensors. beilstein-journals.org The electronic properties of the conjugated backbone are sensitive to the binding of analytes. By modifying the polymer derived from 2-(1-hexynyl)thiophene with specific recognition units, it is possible to design sensors for environmental pollutants, metal ions, or biological molecules.
Energy Storage: Conjugated polymers, including those based on thiophene, are being investigated as electrode materials for batteries and supercapacitors due to their high charge-storage capacity and fast redox kinetics. beilstein-journals.org The defined structure of oligomers or polymers of 2-(1-hexynyl)thiophene could lead to materials with improved cycling stability and energy density.
Challenges and Opportunities in the Synthesis and Application of Thiophene, 2-(1-hexynyl)-
Despite its promise, the full potential of 2-(1-hexynyl)thiophene is contingent upon overcoming several key challenges, which in turn present significant research opportunities.
Challenges:
Regiocontrol in Polymerization: Achieving high regioregularity (head-to-tail coupling) during the polymerization of substituted thiophenes is crucial for optimizing electronic properties, but it remains a synthetic challenge. nih.gov
Scalability and Cost: For widespread application, synthetic routes must be scalable and cost-effective. Many advanced catalytic systems rely on expensive and rare metals like palladium. nih.gov
Stability and Durability: The long-term stability of thiophene-based materials, particularly in electronic devices exposed to air and moisture, can be a limiting factor. Improving the intrinsic stability of the molecular backbone is an ongoing research goal.
Processability: High-molecular-weight conjugated polymers are often poorly soluble, making them difficult to process into thin films for devices. Functionalization of the alkyne group can be used to attach solubilizing side chains.
Opportunities:
Green Synthesis Innovation: There is a major opportunity to develop novel, sustainable synthetic protocols that are both environmentally friendly and economically viable, such as those employing earth-abundant metal catalysts or catalyst-free methods. rsc.orgnih.gov
High-Throughput Discovery: The use of automated synthesis platforms combined with computational screening and machine learning can rapidly accelerate the discovery of new derivatives and polymers of 2-(1-hexynyl)thiophene with optimized properties for specific applications. arxiv.org
Multifunctional Materials: The alkyne group provides a platform for creating multifunctional materials where, for example, electronic conductivity is combined with sensing capabilities, catalytic activity, or therapeutic action. beilstein-journals.org
Circular Economy: Developing thiophene-based polymers that are recyclable or biodegradable is a significant long-term goal. Life Cycle Assessment (LCA) studies can guide the design of more sustainable materials from synthesis to end-of-life. mdpi.comuu.nl
Q & A
Q. How can thermodynamic data (e.g., enthalpy of formation) inform the stability of 2-(1-hexynyl)thiophene under reaction conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
